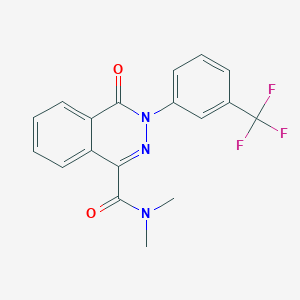

N,N-dimethyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4-dihydrophthalazine-1-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2/c1-23(2)17(26)15-13-8-3-4-9-14(13)16(25)24(22-15)12-7-5-6-11(10-12)18(19,20)21/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHBSINNGICEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. A common approach might include the following steps:

Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halides or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development due to its biological activity.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4-dihydrophthalazine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Core Heterocyclic Systems

The phthalazine core distinguishes the target compound from other heterocyclic systems:

| Compound Class | Core Structure | Key Features | Potential Impact on Activity |

|---|---|---|---|

| Phthalazine (Target) | 4-Oxo-3,4-dihydrophthalazine | Planar aromatic system; positions 1 and 3 allow diverse substitution | Enhanced π-π interactions; tunable binding |

| Naphthyridine (Compound 67) | 4-Oxo-1,4-dihydronaphthyridine | Larger fused-ring system; adamantyl substituents (e.g., 67) | Increased steric bulk; altered solubility |

| Furopyrrole (Compounds 6a–f) | Furo[3,2-b]pyrrole | Oxygen-containing heterocycle; substituted furan and pyrrole moieties | Electron transport modulation (e.g., PET inhibition) |

Key Insight : The phthalazine core offers a balance of planarity and substitution flexibility compared to bulkier naphthyridines or electron-rich furopyrroles .

Carboxamide Variations

The N,N-dimethylcarboxamide group differentiates the target from other carboxamide derivatives:

Key Insight : The N,N-dimethyl group balances hydrophobicity and solubility, avoiding extreme polarity (e.g., 70Q) or excessive lipophilicity (e.g., DM-11) .

Physicochemical and Pharmacokinetic Properties

Key Insight : The target compound’s moderate LogP and molecular weight suggest favorable bioavailability compared to bulkier analogs like 67 .

Biological Activity

N,N-dimethyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4-dihydrophthalazine-1-carboxamide is a phthalazine derivative notable for its complex structure and potential biological activities. This compound has garnered attention in pharmaceutical research due to its diverse biological properties, including anticancer, anti-inflammatory, and antibacterial activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

- IUPAC Name : N,N-dimethyl-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide

- Molecular Formula : C18H14F3N3O2

- Molecular Weight : 361.3 g/mol

- CAS Number : 338975-89-6

Biological Activity Overview

The biological activities of this compound have been investigated through various studies. The following sections summarize key findings regarding its anticancer, anti-inflammatory, and antibacterial properties.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, molecular docking studies indicate that it interacts effectively with cancer-related targets, inhibiting cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Data

Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory effects. In vitro assays have shown that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.

Table 2: COX Inhibition Data

| Compound Tested | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| N,N-dimethyl derivative | 5 | 7 | |

| Standard Drug (Meloxicam) | 10 | 15 |

Antibacterial Activity

This compound has shown promising antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Table 3: Antibacterial Activity Data

Case Studies

Recent research has focused on the synthesis and biological evaluation of this compound alongside other derivatives. For example, a study conducted on a series of phthalazine derivatives revealed that modifications to the trifluoromethyl group significantly enhanced the anticancer efficacy compared to non-fluorinated analogs .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:

- DoE (Design of Experiments): Use factorial designs to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors affecting yield and purity. Fractional factorial designs can reduce the number of experiments while maintaining statistical validity .

- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and transition states, guiding experimental condition selection .

- Validation: Cross-validate computational predictions with small-scale experiments, prioritizing high-yield pathways identified via reaction network analysis .

Q. How can researchers characterize the compound’s structural and electronic properties?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- Spectroscopic Techniques:

- NMR: Use NMR to assess trifluoromethyl group electronic environments .

- FT-IR: Identify carbonyl (C=O) and amide (N-H) vibrations to confirm functional group integrity .

- Computational Modeling: Compare experimental data with DFT-optimized geometries (e.g., bond lengths, angles) to validate structural assignments .

Q. What strategies address solubility challenges in biological assays?

Methodological Answer:

- Co-solvent Systems: Test DMSO-water or PEG-based solvents to enhance solubility while maintaining bioactivity .

- Prodrug Design: Modify the carboxamide group with hydrolyzable esters to improve aqueous solubility without altering target binding .

- Nanoformulation: Use liposomal encapsulation or polymeric nanoparticles to enhance bioavailability for in vivo studies .

Advanced Research Questions

Q. How can computational methods improve mechanistic understanding of its biological activity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding dynamics (e.g., with COMSOL Multiphysics) to identify key interactions (e.g., hydrophobic pockets, hydrogen bonds) .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict activity trends .

- Free Energy Perturbation (FEF): Calculate binding free energies for analogs to prioritize synthesis targets .

Q. How should researchers resolve contradictions in enzyme inhibition data?

Methodological Answer:

- Data Triangulation: Compare inhibition profiles across orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to rule out assay-specific artifacts .

- Kinetic Analysis: Perform time-dependent IC measurements to distinguish competitive vs. non-competitive inhibition mechanisms .

- Structural Biology: Use cryo-EM or X-ray crystallography to visualize binding modes and identify allosteric effects .

Q. What advanced reactor designs enable scalable synthesis while minimizing impurities?

Methodological Answer:

- Flow Chemistry: Implement continuous-flow reactors with in-line FTIR monitoring to control residence time and suppress side reactions .

- Membrane Separation: Integrate nanofiltration membranes to remove low-MW byproducts during synthesis .

- Process Simulation: Use Aspen Plus or COMSOL to model mass transfer and optimize temperature gradients in large-scale batches .

Q. How can stability studies under physiological conditions be structured?

Methodological Answer:

- Forced Degradation: Expose the compound to accelerated conditions (e.g., pH 1–13, UV light, 40°C/75% RH) and profile degradation products via LC-HRMS .

- Metabolic Stability Assays: Use liver microsomes or hepatocytes to quantify CYP450-mediated oxidation and identify labile sites .

- Isotope Labeling: Synthesize -labeled analogs to trace degradation pathways and validate metabolite structures .

Data Contradiction Analysis Framework

Q. Conflicting Solubility and Bioactivity Data

- Hypothesis Testing: Compare solubility in biorelevant media (e.g., FaSSIF/FeSSIF) vs. pure solvents to assess physiological relevance .

- Surface Plasmon Resonance (SPR): Measure binding affinity in varied solvent systems to decouple solubility effects from intrinsic activity .

Q. Discrepancies in Computational vs. Experimental Binding Energies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.